molecular formula C17H18ClN3O2 B2687027 (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 1436108-07-4

(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No.: B2687027
CAS No.: 1436108-07-4
M. Wt: 331.8
InChI Key: AWOVLOSLEAWSEA-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal and molecular structure. For instance, a related compound was synthesized and characterized, leading to a detailed understanding of its crystalline structure in the monoclinic space group, which is crucial for understanding the compound's physical and chemical properties (Lakshminarayana et al., 2009).

Antimicrobial Activity

Research has been conducted on pyridine derivatives, including those related to (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This signifies the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis Techniques

There is research focused on the synthesis processes of related compounds, which is fundamental in pharmaceutical and chemical industries for the production of various derivatives with potential applications in medicine and other fields (Zheng Rui, 2010).

Molecular Interaction Studies

The molecular interactions of similar compounds have been studied, providing insights into how these compounds interact with biological receptors. This information is critical in drug design and understanding the compound's potential therapeutic effects (Shim et al., 2002).

Structural, Spectroscopic, and Docking Studies

Studies have been conducted to understand the molecular structure, spectroscopic properties, and the potential of these compounds in molecular docking, which is crucial in predicting how a compound might interact with a target in drug development (Sivakumar et al., 2021).

Catalysis Research

Research on similar compounds has also delved into their use as catalysts in chemical reactions, such as aldol reactions, which are important in synthetic organic chemistry (Darbre et al., 2002).

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-5-4-14(11-20-15)17(22)21-9-6-13(7-10-21)12-23-16-3-1-2-8-19-16/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOVLOSLEAWSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.